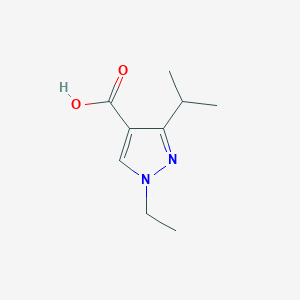![molecular formula C18H21Cl2NO B1424564 3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride CAS No. 1219972-01-6](/img/structure/B1424564.png)
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
The compound seems to be a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It appears to have a chlorine atom and a piperidinylmethyl ether group attached to the biphenyl core .
Chemical Reactions Analysis
Ethers, such as the piperidinylmethyl ether group in this compound, are generally stable but can undergo reactions under certain conditions, such as strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could potentially make the compound more polar .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Ligands and Metallacrown Ethers : Chlorodiphenylphosphine and biphenylylenephosphorochloridite are used with biphenyl compounds to yield ligands that form monomeric metallacrown ethers. These ethers show significant differences in their solution conformations and undergo cis-trans isomerization in the presence of HgCl2 (Hariharasarma, Lake, Watkins, & Gray, 1999).
Synthesis of Piperidin-4-ols : Dichloropentan-3-ol reacts with various anilines including chloroanilines to yield piperidin-4-ols, which can be further converted into piperidin-4-ones (Reese & Thompson, 1988).
Materials Science
- Anion-Exchange Membrane Construction : Ether-bond-free poly(biphenyl piperidine)s are prepared to enhance the alkaline stability of anion exchange membranes (AEMs). These membranes exhibit high conductivity and stability, suggesting potential in fuel cell technology (Du, Zhang, Yuan, & Wang, 2021).
Pharmacological and Biological Studies
- Antibacterial and Antioxidant Properties : Hydrochlorides of certain aminopropanols synthesized from α-phenyl-β-piperidino-4-substituted propiophenones show moderate antibacterial activity and high antioxidant properties in some cases (Гаспарян et al., 2011).
Polymer Science
- Polyimide Thin Films : Studies on fluorinated polyimides using different internal linkage groups, such as the trifluoromethyl and ether groups, demonstrate their impact on optical and dielectric properties. This research is relevant for the development of materials with specific electronic and optical characteristics (Jang, Shin, Choi, Park, & Han, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chloro-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-11-16(15-6-2-1-3-7-15)8-9-18(17)21-13-14-5-4-10-20-12-14;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQUJSQFSDNRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1424484.png)





![1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B1424494.png)

![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)



![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)